molecular formula C17H20ClN3O2S B13858456 1-methyl-4-(5-(2-methylsulfamoyl-ethyl)-1H-indol-3-yl)-pyridinium chloride

1-methyl-4-(5-(2-methylsulfamoyl-ethyl)-1H-indol-3-yl)-pyridinium chloride

Cat. No.: B13858456
M. Wt: 365.9 g/mol
InChI Key: WOKPEBZDZSMBDN-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-methyl-4-(5-(2-methylsulfamoyl-ethyl)-1H-indol-3-yl)-pyridinium chloride involves multiple steps, typically starting with the preparation of the indole derivative. The synthetic route generally includes:

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-methyl-4-(5-(2-methylsulfamoyl-ethyl)-1H-indol-3-yl)-pyridinium chloride can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-methyl-4-(5-(2-methylsulfamoyl-ethyl)-1H-indol-3-yl)-pyridinium chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-methyl-4-(5-(2-methylsulfamoyl-ethyl)-1H-indol-3-yl)-pyridinium chloride involves its interaction with specific molecular targets. In the context of its relation to naratriptan, it likely acts on serotonin receptors in the brain, leading to vasoconstriction and relief from migraine symptoms. The compound may also interact with other pathways, depending on its specific structure and functional groups .

Comparison with Similar Compounds

1-methyl-4-(5-(2-methylsulfamoyl-ethyl)-1H-indol-3-yl)-pyridinium chloride can be compared with other similar compounds, such as:

Properties

Molecular Formula

C17H20ClN3O2S

Molecular Weight

365.9 g/mol

IUPAC Name

N-methyl-2-[3-(1-methylpyridin-1-ium-4-yl)-1H-indol-5-yl]ethanesulfonamide;chloride

InChI

InChI=1S/C17H19N3O2S.ClH/c1-18-23(21,22)10-7-13-3-4-17-15(11-13)16(12-19-17)14-5-8-20(2)9-6-14;/h3-6,8-9,11-12,18H,7,10H2,1-2H3;1H

InChI Key

WOKPEBZDZSMBDN-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)CCC1=CC2=C(C=C1)NC=C2C3=CC=[N+](C=C3)C.[Cl-]

Origin of Product

United States

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